6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its pyrazolo[3,4-b]pyridine core structure, cyclopropyl group, and fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced using cyclopropanation reactions, while the fluorophenyl group is often added through electrophilic aromatic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Research has indicated its potential use in therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-Cyclopropyl-4-(4-fluorophenyl)-3-methyl-2-phenylpyridine
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-9-15-13(17(22)23)8-14(10-2-3-10)19-16(15)21(20-9)12-6-4-11(18)5-7-12/h4-8,10H,2-3H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTRSWDQCNGXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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